![molecular formula C16H10N2OS B5747007 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylthiochromeno[3,4-d]imidazol-4(1H)-one, also known as PTI, is a heterocyclic organic compound with potential applications in scientific research. It belongs to the class of chromenoimidazolones and has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is not well understood. However, it has been suggested that 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one may exert its biological effects by inhibiting the activity of enzymes such as PTP1B and acetylcholinesterase. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one may also interact with cellular signaling pathways, leading to its observed antitumor, antimicrobial, and anti-inflammatory activities.
Biochemical and Physiological Effects:
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one inhibits the activity of PTP1B and acetylcholinesterase. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to exhibit antitumor activity, inhibiting the proliferation of several cancer cell lines. In addition, 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is also stable under a range of conditions, making it suitable for use in in vitro and in vivo experiments. However, 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has some limitations. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one is not well understood, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one. One area of interest is the development of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one derivatives with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one and its potential interactions with cellular signaling pathways. Further studies are also needed to evaluate the potential of 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one as a therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Méthodes De Synthèse
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one can be synthesized by several methods, including the reaction of 2-aminobenzimidazole with 2-hydroxyacetophenone followed by thionation with Lawesson's reagent. Another method involves the reaction of 2-aminobenzimidazole with 2-hydroxychalcone in the presence of trifluoroacetic acid and thionation with phosphorus pentasulfide. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one can also be synthesized by the reaction of 2-aminobenzimidazole with 2-hydroxychalcone in the presence of iodine and sulfur.
Applications De Recherche Scientifique
1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. 1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
1-phenylthiochromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBQVKBZFRGZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)
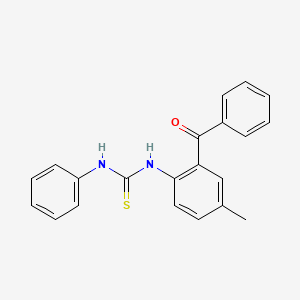
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746964.png)
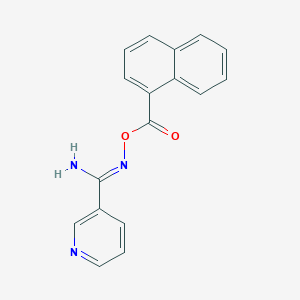
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
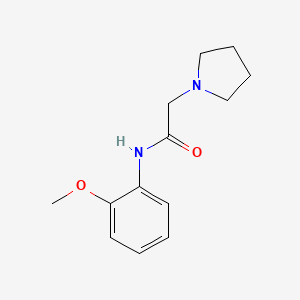
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)
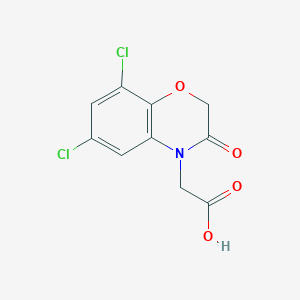
![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
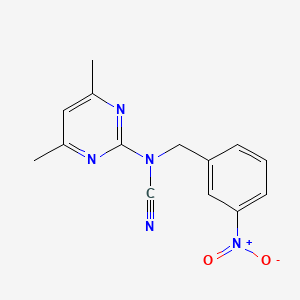
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)